Arachidonoyl-N-methyl amide
Arachidonoyl-N-methyl amide
Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N-methyl amide is an analog of anandamide that binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM.
Brand Name:
Vulcanchem
CAS No.:
156910-29-1
VCID:
VC21269450
InChI:
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Molecular Formula:
C21H35NO
Molecular Weight:
317.5 g/mol
Arachidonoyl-N-methyl amide
CAS No.: 156910-29-1
Cat. No.: VC21269450
Molecular Formula: C21H35NO
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N-methyl amide is an analog of anandamide that binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM. |
|---|---|
| CAS No. | 156910-29-1 |
| Molecular Formula | C21H35NO |
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- |
| Standard InChI Key | HTAWYBRCXMQDBL-ZKWNWVNESA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC |
| Appearance | Assay:>98%A solution in methyl acetate |
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